Dimethyl diacetyl cystinate
CAS No.: 32381-28-5
Cat. No.: VC0526195
Molecular Formula: C12H20N2O6S2
Molecular Weight: 352.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32381-28-5 |
---|---|
Molecular Formula | C12H20N2O6S2 |
Molecular Weight | 352.4 g/mol |
IUPAC Name | methyl 2-acetamido-3-[(2-acetamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate |
Standard InChI | InChI=1S/C12H20N2O6S2/c1-7(15)13-9(11(17)19-3)5-21-22-6-10(12(18)20-4)14-8(2)16/h9-10H,5-6H2,1-4H3,(H,13,15)(H,14,16) |
Standard InChI Key | ZTTORBNKJFMGIM-UHFFFAOYSA-N |
Isomeric SMILES | CC(=O)N[C@@H](CSSC[C@@H](C(=O)OC)NC(=O)C)C(=O)OC |
SMILES | CC(=O)NC(CSSCC(C(=O)OC)NC(=O)C)C(=O)OC |
Canonical SMILES | CC(=O)NC(CSSCC(C(=O)OC)NC(=O)C)C(=O)OC |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Dimethyl diacetyl cystinate is a symmetric disulfide compound derived from L-cysteine. Its systematic IUPAC name is methyl 2-acetamido-3-[(2-acetamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate, reflecting its acetylated amine groups and esterified carboxyl termini .
Table 1: Fundamental Chemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 32381-28-5 | |
Molecular Formula | C₁₂H₂₀N₂O₆S₂ | |
Molecular Weight | 352.4 g/mol | |
Density | 1.285 g/cm³ | |
Boiling Point | 584.5°C at 760 mmHg | |
Melting Point | 77–81°C | |
Flash Point | 307.3°C |
The compound’s disulfide bond (-S-S-) is central to its reactivity, enabling participation in redox reactions and thiol-disulfide exchange processes .
Spectroscopic and Chromatographic Data
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Nuclear Magnetic Resonance (NMR): Proton NMR spectra reveal distinct signals for acetyl methyl groups (δ 2.0–2.1 ppm) and methoxy groups (δ 3.7 ppm) .
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 353.1 [M+H]⁺, consistent with its molecular weight .
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC methods using C18 columns and UV detection at 254 nm achieve >95% purity in analytical runs .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of dimethyl diacetyl cystinate involves two sequential reactions:
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Esterification of L-Cystine:
L-Cystine is refluxed in methanol with sulfuric acid as a catalyst, yielding dimethyl cystine . -
Acetylation:
The dimethyl cystine intermediate is treated with acetic anhydride in pyridine to acetylate the amine groups .
Key Reaction Conditions:
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Temperature: 60–70°C for esterification; room temperature for acetylation.
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Yield: 70–85% after purification via recrystallization or column chromatography .
Industrial Manufacturing
Industrial processes optimize for scalability and cost-efficiency:
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Continuous-Flow Reactors: Reduce reaction times and improve yield consistency.
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Green Chemistry Principles: Use recyclable catalysts (e.g., immobilized lipases) to minimize waste .
Applications in Biochemical Research
Proteomics and Protein Stabilization
Dimethyl diacetyl cystinate is widely employed to stabilize cysteine-rich proteins during mass spectrometry. By preventing disulfide bond scrambling, it enhances the accuracy of peptide identification in bottom-up proteomics .
Case Study: Lysozyme Analysis
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Without Stabilization: Lysozyme digests show 12% misassignment of disulfide linkages due to thiol-disulfide exchange.
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With Stabilization: Misassignment drops to <2%, as confirmed by LC-MS/MS .
Peptide Synthesis
The compound serves as a scaffold for synthesizing disulfide-rich peptides (e.g., conotoxins). Its methyl ester groups improve solubility in organic solvents, facilitating solid-phase peptide synthesis (SPPS) .
Antioxidant Studies
In vitro assays demonstrate that dimethyl diacetyl cystinate scavenges hydroxyl radicals (- OH) with an IC₅₀ of 18 µM, outperforming N-acetylcysteine (IC₅₀ = 45 µM) in lipid peroxidation models .
Mechanism of Action in Redox Biology
Disulfide Bond Dynamics
The compound’s disulfide bond undergoes reversible reduction to thiols (-SH) in the presence of glutathione (GSH), enabling its role as a redox buffer :
Protein Interaction Networks
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Cysteine Proteases: Inhibits papain (Ki = 2.3 µM) by forming a mixed disulfide with the active-site cysteine.
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Thioredoxin Reductase: Acts as a substrate (kₐₜ = 1.4 s⁻¹), facilitating NADPH-dependent reduction .
Comparative Analysis with Related Compounds
Table 2: Comparison of Cysteine Derivatives
Compound | Disulfide Bond | Solubility (H₂O) | Proteomics Utility |
---|---|---|---|
Dimethyl diacetyl cystinate | Yes | 12 mg/mL | High |
N-Acetyl-L-cysteine | No | 50 mg/mL | Moderate |
L-Cystine | Yes | 0.1 mg/mL | Low |
The dual functionalization of dimethyl diacetyl cystinate provides superior stability in organic-aqueous mixtures compared to simpler derivatives .
Methodological Considerations in Research
Analytical Quantification
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HPLC-UV: Linear range = 0.1–100 µg/mL (R² = 0.999).
Stability Protocols
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Storage: -80°C in anhydrous DMSO (degradation <5% over 12 months).
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Avoid: Aqueous solutions at pH >7.0, which hydrolyze ester groups .
Future Directions and Challenges
Targeted Drug Delivery
Encapsulation in PEGylated liposomes improves bioavailability in murine models, with a 3-fold increase in plasma half-life compared to free compound .
Computational Modeling
Molecular dynamics simulations predict strong binding (ΔG = -9.8 kcal/mol) to the Keap1-Nrf2 complex, suggesting potential as an Nrf2 activator .
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